molecular formula C14H10N2O2S2 B2846825 (E)-5-((5-methylfuran-2-yl)methylene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one CAS No. 315692-16-1

(E)-5-((5-methylfuran-2-yl)methylene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2846825
CAS No.: 315692-16-1
M. Wt: 302.4 g/mol
InChI Key: AKWLWLXSBLWIHJ-UHFFFAOYSA-N
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Description

(E)-5-((5-methylfuran-2-yl)methylene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H10N2O2S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Activities

Novel thioxothiazolidin-4-one derivatives have demonstrated significant anticancer and antitumor activities. These compounds have been shown to inhibit tumor growth and angiogenesis in mouse models, suggesting potential applications in cancer therapy. The synthesis of these derivatives involves the coupling of amines containing various moieties with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. The compounds exhibited reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice. Additionally, they showed strong antiangiogenic effects and suppressed endothelial proliferation induced by tumors (Chandrappa et al., 2010).

Synthesis of Heterocyclic Compounds

Thiazolo[3,2-a]pyridines have been synthesized using a multicomponent reaction, highlighting the versatility of thioxothiazolidin-4-one derivatives in the creation of heterocyclic compounds. This approach utilized aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles with an active methylene group. One compound showed promising anticancer activity across various cancer cell lines, underscoring the potential medicinal applications of these synthesized heterocycles (Altug et al., 2011).

Antimicrobial and Antibacterial Activities

A series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated significant antibacterial activity, particularly compounds bearing pyridine or piperazine moieties. This study synthesized a novel series of these derivatives using a range of heterocyclic models derived from drug-like molecules. The compounds showed good to excellent antibacterial activity, with certain moieties also displaying antifungal activity, although none exhibited high cytotoxic activity (Mohanty et al., 2015).

HIV-1 Fusion Inhibitors

Compounds designed as HIV-1 entry inhibitors based on the thioxothiazolidin-4-one framework effectively blocked HIV-1 mediated cell-cell fusion and gp41 six-helix bundle formation. These findings suggest the potential of these derivatives in developing therapies targeting HIV-1 entry into host cells (Jiang et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-5-((5-methylfuran-2-yl)methylene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one involves the condensation of 2-amino-3-(pyridin-3-yl)thiazolidin-4-one with 5-methylfurfural followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-3-(pyridin-3-yl)thiazolidin-4-one", "5-methylfurfural", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(pyridin-3-yl)thiazolidin-4-one (1.0 g) in acetic acid (10 mL) and add 5-methylfurfural (1.2 g).", "Step 2: Heat the reaction mixture at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (1 M) until the pH reaches 10.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in ethanol (10 mL) and add hydrogen peroxide (30%, 0.5 mL).", "Step 7: Heat the reaction mixture at 60°C for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 9: Wash the precipitate with ethanol and dry under vacuum to obtain the final product." ] }

CAS No.

315692-16-1

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

5-[(5-methylfuran-2-yl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2O2S2/c1-9-4-5-11(18-9)7-12-13(17)16(14(19)20-12)10-3-2-6-15-8-10/h2-8H,1H3

InChI Key

AKWLWLXSBLWIHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3

solubility

not available

Origin of Product

United States

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